molecular formula C9H17NO B15195207 1-Cyclohexyl-2-aziridinemethanol CAS No. 6299-50-9

1-Cyclohexyl-2-aziridinemethanol

Cat. No.: B15195207
CAS No.: 6299-50-9
M. Wt: 155.24 g/mol
InChI Key: QHLFFRWYPHBPAG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-aziridinemethanol is an organic compound with the molecular formula C9H17NO It features a cyclohexyl group attached to an aziridine ring, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-2-aziridinemethanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with epichlorohydrin, followed by cyclization to form the aziridine ring. The final step involves the reduction of the intermediate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-aziridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexyl alcohols .

Scientific Research Applications

1-Cyclohexyl-2-aziridinemethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-aziridinemethanol involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2-aziridineethanol
  • 1-Cyclohexyl-2-aziridinepropanol
  • 1-Cyclohexyl-2-aziridinebutanol

Uniqueness

1-Cyclohexyl-2-aziridinemethanol is unique due to its specific combination of a cyclohexyl group, an aziridine ring, and a methanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings .

Properties

CAS No.

6299-50-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1-cyclohexylaziridin-2-yl)methanol

InChI

InChI=1S/C9H17NO/c11-7-9-6-10(9)8-4-2-1-3-5-8/h8-9,11H,1-7H2

InChI Key

QHLFFRWYPHBPAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2CO

Origin of Product

United States

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